molecular formula C23H22N4O4S B11426651 N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B11426651
M. Wt: 450.5 g/mol
InChI Key: NLWYDBOYJPJSCQ-UHFFFAOYSA-N
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Description

N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.

    Introduction of Methoxy Groups: Methoxylation can be achieved using methanol in the presence of a strong acid like hydrochloric acid or sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its sulfonamide group is known for its antibacterial properties, and the quinoxaline core is explored for its anticancer activity.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s biological effects, such as antibacterial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-methoxy-3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
  • N-{6-methoxy-3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
  • N-{6-methoxy-3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Uniqueness

N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[6-methoxy-3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H22N4O4S/c1-15-9-12-21(31-3)20(13-15)26-22-23(27-32(28,29)17-7-5-4-6-8-17)24-18-11-10-16(30-2)14-19(18)25-22/h4-14H,1-3H3,(H,24,27)(H,25,26)

InChI Key

NLWYDBOYJPJSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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